2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid
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Overview
Description
The compound “2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). Isoquinolines are found in a number of natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoquinoline core, followed by various functional group interconversions to introduce the amino, carboxamido, and benzoic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The isoquinoline ring system is aromatic, which means it is particularly stable. The presence of the amino, carboxamido, and benzoic acid groups would also have significant effects on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxamido and benzoic acid groups in this compound would likely make it more soluble in polar solvents like water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that compounds containing tetrahydroquinoline or related heterocyclic frameworks can be synthesized through various chemical reactions, demonstrating their versatility and potential for creating complex molecular structures. For instance, the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate under specific conditions highlights the chemical reactivity and potential for creating bioactive molecules (Bombarda et al., 1992).
Organotin Carboxylates Synthesis
The synthesis of organotin carboxylates based on amide carboxylic acids showcases another application area, focusing on the creation of compounds with potential catalytic, medicinal, or material properties. This research involves synthesizing a series of organotin carboxylates and exploring their structural characteristics through various analytical techniques, indicating the structural diversity achievable with complex organic synthesis (Xiao et al., 2013).
Pharmacological Applications
The exploration of cytotoxic activities of derivatives of heterocyclic compounds like dibenzisoquinolines provides insight into the pharmacological potential of these molecules. The study of the cytotoxic activity of various substituted derivatives indicates the possibility of finding potent anti-cancer agents among these complex organic molecules (Bu et al., 2001).
Advanced Material Synthesis
In the realm of material science, the development of novel compounds through the carbonylation of aminoquinoline benzamides under specific conditions presents a method for synthesizing materials with potentially unique properties. This research highlights the application of complex organic synthesis techniques in developing new materials or chemical intermediates (Grigorjeva & Daugulis, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-14-11-7-3-4-8-12(11)16-17(22)18(28-20(16)24-14)19(25)23-15-10-6-5-9-13(15)21(26)27/h5-6,9-10H,2-4,7-8,22H2,1H3,(H,23,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXFZCBEGWUVIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC=CC=C4C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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